4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile
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Overview
Description
4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Mechanism of Action
The mechanism of action of 4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific kinases .
Comparison with Similar Compounds
4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C9H12N2S |
---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
4-[(propan-2-ylamino)methyl]thiophene-2-carbonitrile |
InChI |
InChI=1S/C9H12N2S/c1-7(2)11-5-8-3-9(4-10)12-6-8/h3,6-7,11H,5H2,1-2H3 |
InChI Key |
AACNPAJKIBPEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CSC(=C1)C#N |
Origin of Product |
United States |
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